molecular formula C6H9N3O2 B2987287 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1246552-38-4

5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2987287
CAS RN: 1246552-38-4
M. Wt: 155.157
InChI Key: WQBBXOAXPWLRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid, also known as AEPC, is a heterocyclic compound that contains both pyrazole and carboxylic acid functional groups. It has been extensively studied for its potential applications in medicinal chemistry and drug discovery due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. It may also interfere with the cell cycle and induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. It may also have anti-inflammatory properties and be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, it has some limitations, including its relatively low stability and the need for careful handling due to its potential for oxidation and degradation.

Future Directions

There are many potential future directions for research on 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid. Some possible areas of focus include further studies on its mechanism of action, investigations into its potential use as an anticancer drug, and exploration of its potential applications in other fields such as biochemistry and materials science. Additionally, further research is needed to determine the optimal synthesis methods for 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid and to develop new methods for its production.

Synthesis Methods

5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid can be synthesized through a multi-step process starting with the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate. The resulting intermediate is then treated with hydrazine hydrate to form the pyrazole ring. Finally, the carboxylic acid group is introduced through oxidation with potassium permanganate.

Scientific Research Applications

5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to exhibit anticancer, antitumor, and antifungal activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

5-amino-1-ethylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2,7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBBXOAXPWLRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid

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